1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a fluorophenyl-substituted cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Fluorophenyl-Substituted Cyclopropyl Group: This step involves the reaction of 4-fluorobenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydride.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the fluorophenyl-substituted cyclopropyl group using a suitable coupling agent like carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the urea linkage can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenylmethyl)urea: Lacks the fluorophenyl and cyclopropyl groups, making it less sterically hindered.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylmethyl)urea: Lacks the fluorophenyl group, affecting its electronic properties.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylcyclopropyl)methyl)urea: Lacks the fluorine atom, which can influence its reactivity and interactions.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is unique due to the presence of both the fluorophenyl and cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its interactions with biological targets and improve its potential as a pharmaceutical intermediate.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-13-3-1-12(2-4-13)18(7-8-18)10-20-17(22)21-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCUHHZEMFNPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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